![molecular formula C9H17NO B13638993 (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-7-oxabicyclo[221]heptan-2-yl)methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amine derivatives .
Aplicaciones Científicas De Investigación
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxabicycloheptane ring.
1,4-Epoxycyclohexane: Another cyclic ether with similar structural features.
Norcantharidin: A compound with a related bicyclic structure and biological activity.
Uniqueness
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine is unique due to its specific substitution pattern and the presence of an amine group. This gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(2-ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-6,10H2,1H3 |
Clave InChI |
LNASQHWYCIXDHV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2CCC1O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


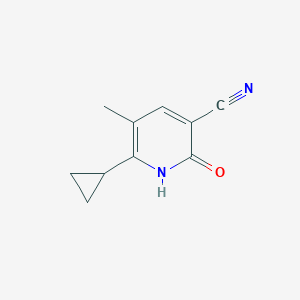
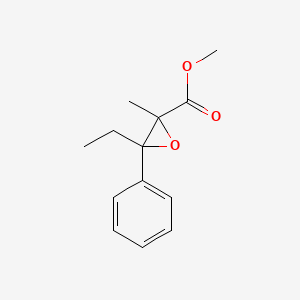

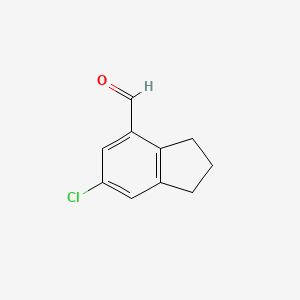
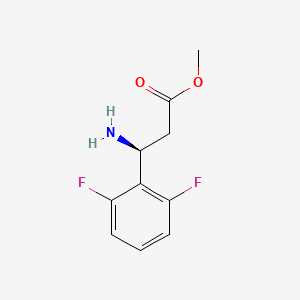


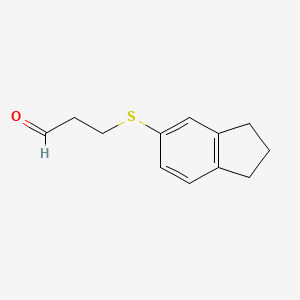

![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)
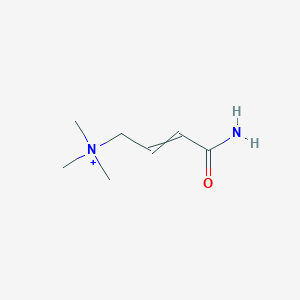

![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)

